molecular formula C12H21NO2 B2477274 Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate CAS No. 2287262-82-0

Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate

Cat. No.: B2477274
CAS No.: 2287262-82-0
M. Wt: 211.305
InChI Key: HWCXOFHPYBJYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design for improving binding affinity and selectivity towards biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-azaspiro[3.4]octane-7-carboxylate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the cyclization of a suitable precursor under basic conditions. For example, the reaction of a tert-butyl ester with an amine in the presence of a base can lead to the formation of the spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of spirocyclic compounds .

Scientific Research Applications

Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways by interacting with key proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate is unique due to its specific ring size and the presence of the tert-butyl ester group.

Properties

IUPAC Name

tert-butyl 6-azaspiro[3.4]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)9-7-12(8-13-9)5-4-6-12/h9,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCXOFHPYBJYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(CCC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.